molecular formula C17H23N3O7S B2737112 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866132-76-5

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No.: B2737112
CAS No.: 866132-76-5
M. Wt: 413.45
InChI Key: KVKJUWMFNYRDPE-UHFFFAOYSA-N
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Description

The compound “1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid” is a complex organic molecule. It has a molecular formula of C17H23N3O7S and a molecular weight of 413.45 . This compound is a derivative of piperidine, which is a widely used fragment in the design of drugs .


Molecular Structure Analysis

The molecular structure of this compound was obtained through theoretical analysis using Density Functional Theory (DFT) techniques . The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated, along with global reactivity parameters .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Sulfonyl hydrazone scaffolds and piperidine rings are significant in medicinal chemistry due to their versatile biological activities. A study by Karaman et al. (2016) highlights the microwave-assisted synthesis of new sulfonyl hydrazones containing piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. These compounds show promising results in lipid peroxidation inhibitory activity and scavenging assays, indicating their potential as antioxidants and in the treatment of conditions related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Ionic Liquids Investigation

Sulfonation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-yloxyl leads to the synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives, as reported by Strehmel et al. (2008). These derivatives are utilized as spin probes for investigating the properties of ionic liquids, contributing to the understanding of ionic liquid behaviors at the molecular level (Strehmel, Rexhausen, & Strauch, 2008).

Antibacterial Evaluation

New derivatives synthesized from piperidine and containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been introduced for their antibacterial evaluation. Such compounds exhibit significant results, showcasing the potential of piperidine derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Tumor Necrosis Factor-α Inhibitors

The synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates incorporating a piperidine-4-carboxylic acid scaffold has been explored. These compounds, particularly the sulfonyl derivatives, show selective inhibition of tumor necrosis factor-α (TNF-α) over matrix metalloproteinases (MMPs), indicating their utility in treating conditions involving TNF-α, such as inflammatory diseases and cancer (Venkatesan et al., 2004).

Properties

IUPAC Name

1-[4-(4-hydroxypiperidin-1-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c21-13-5-7-18(8-6-13)15-2-1-14(11-16(15)20(24)25)28(26,27)19-9-3-12(4-10-19)17(22)23/h1-2,11-13,21H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJUWMFNYRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCC(CC3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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